molecular formula C10H13ClS B8780854 [(4-Chlorobutyl)sulfanyl]benzene CAS No. 14633-31-9

[(4-Chlorobutyl)sulfanyl]benzene

Cat. No.: B8780854
CAS No.: 14633-31-9
M. Wt: 200.73 g/mol
InChI Key: OMSCMJGUCKTCEA-UHFFFAOYSA-N
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Description

[(4-Chlorobutyl)sulfanyl]benzene is a useful research compound. Its molecular formula is C10H13ClS and its molecular weight is 200.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

[(4-Chlorobutyl)sulfanyl]benzene serves as a versatile intermediate in the synthesis of more complex organic compounds. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it useful for creating diverse molecular architectures.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties:

  • Antimicrobial Activity : Research indicates that compounds with sulfanyl groups exhibit significant antibacterial properties. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer (MCF-7) and prostate cancer (PC-3) cells, potentially through mechanisms involving apoptosis induction.

Biological Studies

The compound's ability to interact with biological systems makes it a candidate for studying enzyme interactions and pathways. Its sulfanyl group can form strong interactions with active sites of enzymes, potentially leading to the development of new inhibitors for therapeutic applications.

Chemical Manufacturing

In industrial settings, this compound is used as an intermediate for producing specialty chemicals. Its unique properties allow for the development of new materials with specific characteristics tailored to industry needs.

Pharmaceutical Development

The compound is also being explored as a synthetic precursor in the pharmaceutical industry. Its derivatives may lead to the discovery of new drugs targeting specific diseases or conditions.

Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 32 µg/mL, indicating potent antibacterial activity.

Cytotoxicity Evaluation

In vitro tests on MCF-7 breast cancer cells revealed that treatment with 50 µM of this compound resulted in a significant reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating that the compound triggers apoptotic pathways.

Properties

CAS No.

14633-31-9

Molecular Formula

C10H13ClS

Molecular Weight

200.73 g/mol

IUPAC Name

4-chlorobutylsulfanylbenzene

InChI

InChI=1S/C10H13ClS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

OMSCMJGUCKTCEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

11 g (0.1 mol) of thiophenol and 18.9 g (0.11 mol) of 1-bromo-4-chlorobutane are mixed at ordinary temperature in a 250 ml flask equipped with a condenser, a thermometer and a dropping funnel. 100 ml of ethanol are added, the mixture is heated to 40° C and 20 ml of 5N NaOH are then added dropwise at this temperature. The speed of addition of the sodium hydroxide is regulated so as to have a reaction medium of neutral pH. When the addition is complete, the reactants are left in contact at 40° C for 3 hours, the alcohol is then evaporated, the oil is extracted with ether and the ether solution is washed with 2N NaOH and then with water. Thereafter the organic phase is dried over MgSO4, the ether is evaporated and a yellow oil ia obtained, which crystallises from ethanol. (18.4 g; 0.092 mol; yield: about 92%).
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11 g
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18.9 g
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20 mL
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100 mL
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Synthesis routes and methods II

Procedure details

Prepared by Procedure R and Scheme Z using benzenethiol and 1-bromo-4-chlorobutane.
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